5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile
Description
Properties
Molecular Formula |
C8H2F6N2 |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
5,6-bis(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H2F6N2/c9-7(10,11)5-2-1-4(3-15)16-6(5)8(12,13)14/h1-2H |
InChI Key |
CWUFZKSQCMSYCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C#N)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile typically involves the introduction of trifluoromethyl groups into the pyridine ring. One common method is the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines via a Pd-catalyzed amination reaction. This process uses a Pd(dba)2/BINAP catalytic system and proceeds under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs vapor-phase reactions and other scalable synthetic routes to ensure high yield and purity. The use of advanced fluorination techniques and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: These reactions are less common but can be achieved under specific conditions.
Common Reagents and Conditions
Oxidation/Reduction: Specific oxidizing or reducing agents are employed depending on the desired transformation.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds with potential therapeutic effects.
Medicine: Investigated for its role in drug discovery and development, particularly in the design of pharmaceuticals with enhanced bioavailability and stability.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electronic properties, allowing it to effectively bind to target proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique combination of trifluoromethyl and carbonitrile groups distinguishes 5,6-bis(trifluoromethyl)pyridine-2-carbonitrile from structurally related compounds. Below is a detailed comparison with key analogs:
Substituent Effects: Trifluoromethyl vs. Halogens
- 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile (): This compound features halogen substituents (Cl, F) and a carbonitrile group. Halogens are moderate electron-withdrawing groups (EWGs), whereas trifluoromethyl groups (-CF₃) are stronger EWGs. The enhanced electron deficiency in 5,6-bis(trifluoromethyl)pyridine-2-carbonitrile likely increases its reactivity in nucleophilic aromatic substitution compared to halogenated analogs .
- 2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (): This compound combines a trifluoromethyl group with a chloro substituent. The presence of -CF₃ at position 5 on the pyridine ring may enhance metabolic stability compared to chloro substituents, which are more prone to hydrolysis or enzymatic degradation .
Functional Group Comparison: Carbonitrile vs. Amine
- 5,6-Bis(trifluoromethyl)pyridin-2-amine ():
Replacing the carbonitrile (-CN) with an amine (-NH₂) drastically alters properties. The amine group is electron-donating, increasing the pyridine ring’s basicity. In contrast, the carbonitrile group in 5,6-bis(trifluoromethyl)pyridine-2-carbonitrile reduces basicity and enhances resistance to protonation, making it more suitable for applications requiring inertness in acidic environments .
Core Structure Variations
- 6-Phenyl-2-[(2-pyrrolidin-1-ylethyl)sulfanyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (): This compound has a saturated tetrahydroquinoline core with a trifluoromethyl group. The pyridine core in 5,6-bis(trifluoromethyl)pyridine-2-carbonitrile is more electron-deficient, favoring electrophilic reactions, while the tetrahydroquinoline derivative’s partial saturation may improve solubility in nonpolar media .
- (R)-8-Amino-6-(5-amino-2-fluorophenyl)-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-3-carbonitrile (): The imidazopyrazine core introduces additional nitrogen atoms, increasing hydrogen-bonding capacity. This contrasts with the pyridine-carbonitrile system, which relies on -CF₃ and -CN for electronic modulation rather than hydrogen bonding .
Data Table: Comparative Analysis
Biological Activity
5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis methods, mechanisms of action, and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | C8H2F6N2 |
| Molecular Weight | 240.10 g/mol |
| IUPAC Name | 5,6-bis(trifluoromethyl)pyridine-2-carbonitrile |
| InChI Key | CWUFZKSQCMSYCY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(N=C1C#N)C(F)(F)F)C(F)(F)F |
Synthesis Methods
The synthesis of this compound typically involves the introduction of trifluoromethyl groups into the pyridine ring. The most common method includes:
- Reaction of 2-bromo-5-(trifluoromethyl)pyridine with aromatic amines via a Pd-catalyzed amination reaction.
- The use of a Pd(dba)2/BINAP catalytic system under mild conditions has been reported to yield high purity and yield .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- The trifluoromethyl groups enhance lipophilicity and electronic properties, allowing effective binding to target proteins and enzymes.
- This binding can modulate the activity of these targets, potentially leading to various therapeutic effects .
Antimicrobial and Antiviral Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial and antiviral activities. For instance:
- Pyridine derivatives have shown effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- The structural features of these compounds contribute to their ability to disrupt microbial membranes or interfere with metabolic processes .
Case Studies
- Inhibition Studies : A study on a related compound class (trifluoromethylpyrimidinediones) demonstrated high cellular activity against branched-chain amino acid transaminases (BCATs), which are implicated in several cancer types. These compounds displayed good selectivity and potency, suggesting that similar mechanisms may be at play for this compound .
- Drug Discovery : Investigations into the use of fluorinated pyridines in drug design have highlighted their potential in enhancing bioavailability and stability of pharmaceuticals. The unique electronic properties conferred by trifluoromethyl substitutions are particularly advantageous in developing new therapeutics .
Applications
This compound is being explored for various applications:
- Medicinal Chemistry : It serves as a building block for synthesizing bioactive compounds with potential therapeutic effects.
- Agrochemicals : Its unique properties make it valuable in the formulation of pesticides and herbicides .
- Material Science : The compound's characteristics allow it to be used in creating advanced materials with tailored properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
